3,3,3-Trifluoropropen-1-yl phenyl tolyl sulfonium triflate
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Overview
Description
3,3,3-Trifluoropropen-1-yl phenyl tolyl sulfonium triflate: is a versatile chemical compound that has garnered significant attention in scientific research due to its unique properties. This compound is particularly valuable in various applications, including catalysis, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoropropen-1-yl phenyl tolyl sulfonium triflate typically involves the reaction of (β-trifluoromethyl)vinyl tolyl sulfide with diphenyliodonium triflate in the presence of copper(I) chloride and a catalytic amount of copper wire. The reaction is carried out in 1,1,2,2-tetrachloroethane at 100°C for 2 hours. The product is then purified by silica gel chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3,3,3-Trifluoropropen-1-yl phenyl tolyl sulfonium triflate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonium group.
Oxidation and Reduction Reactions: The triflate group can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonium salts, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
3,3,3-Trifluoropropen-1-yl phenyl tolyl sulfonium triflate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although specific medical uses are still under research.
Industry: Utilized in material science for the development of advanced materials and coatings
Mechanism of Action
The mechanism by which 3,3,3-Trifluoropropen-1-yl phenyl tolyl sulfonium triflate exerts its effects involves interactions with molecular targets and pathways. The sulfonium group can act as an electrophile, facilitating various chemical reactions. The triflate group can participate in ionic interactions, influencing the compound’s reactivity and stability .
Comparison with Similar Compounds
3,3,3-Trifluoropropen-1-yl diphenyl sulfonium triflate: Similar structure but with diphenyl groups instead of phenyl and tolyl groups.
(β-trifluoromethyl)vinyl sulfonium salt: Shares the trifluoromethyl and vinyl groups but differs in the sulfonium substituents.
Uniqueness: 3,3,3-Trifluoropropen-1-yl phenyl tolyl sulfonium triflate is unique due to its specific combination of trifluoropropen-1-yl, phenyl, and tolyl groups, which confer distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
(4-methylphenyl)-phenyl-[(E)-3,3,3-trifluoroprop-1-enyl]sulfanium;trifluoromethanesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3S.CHF3O3S/c1-13-7-9-15(10-8-13)20(12-11-16(17,18)19)14-5-3-2-4-6-14;2-1(3,4)8(5,6)7/h2-12H,1H3;(H,5,6,7)/q+1;/p-1/b12-11+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHJDXWPGOZXHK-CALJPSDSSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[S+](C=CC(F)(F)F)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[S+](/C=C/C(F)(F)F)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F6O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673085 |
Source
|
Record name | (4-Methylphenyl)(phenyl)[(1E)-3,3,3-trifluoroprop-1-en-1-yl]sulfanium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228046-58-9 |
Source
|
Record name | (4-Methylphenyl)(phenyl)[(1E)-3,3,3-trifluoroprop-1-en-1-yl]sulfanium trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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